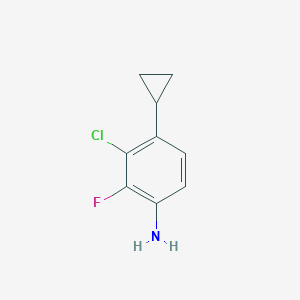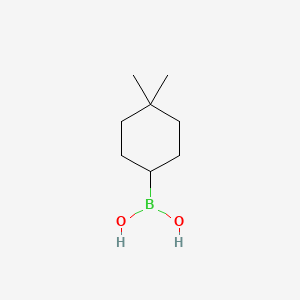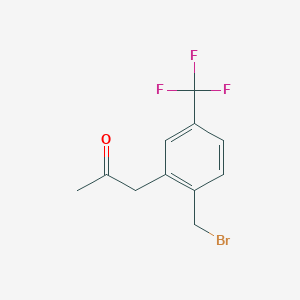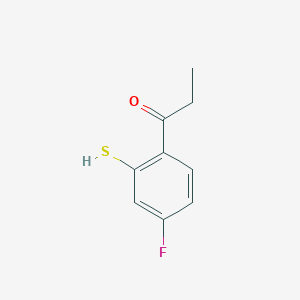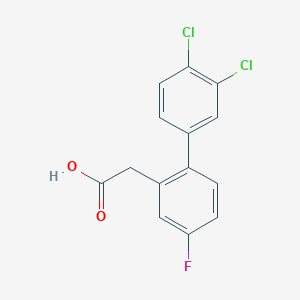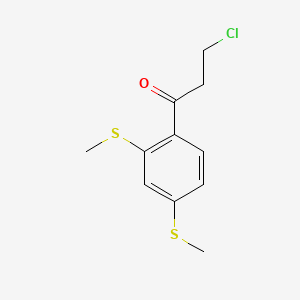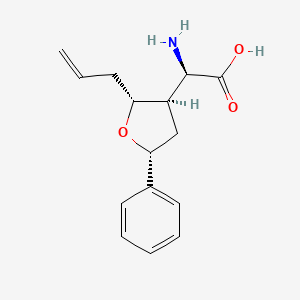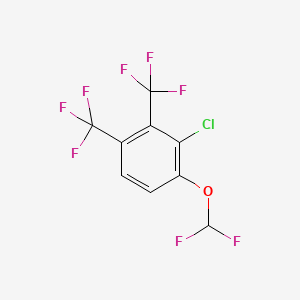
1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene is a fluorinated aromatic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and lipophilicity to the molecule, making it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the chlorination of a precursor compound followed by fluorination . The reaction conditions often require the use of specific solvents and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of high-purity 1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene .
化学反应分析
Types of Reactions
1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The presence of multiple fluorine atoms can influence the oxidation and reduction behavior of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, as well as oxidizing and reducing agents like potassium permanganate and sodium borohydride . Reaction conditions often involve controlled temperatures and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学研究应用
1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene has several scientific research applications, including:
作用机制
The mechanism of action of 1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, influencing their activity . The compound’s lipophilicity also allows it to interact with lipid membranes, affecting cellular processes .
相似化合物的比较
Similar Compounds
1,2-Bis(trifluoromethyl)benzene: Similar in structure but lacks the chlorine and difluoromethoxy groups.
1,4-Bis(trifluoromethyl)benzene: Another fluorinated benzene derivative with different substitution patterns.
1,2-Bis(difluoromethoxy)benzene: Contains difluoromethoxy groups but lacks the trifluoromethyl and chlorine groups.
Uniqueness
1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene is unique due to its combination of trifluoromethyl, chlorine, and difluoromethoxy groups. This combination imparts distinct chemical properties, such as enhanced stability, lipophilicity, and reactivity, making it valuable in various applications .
属性
分子式 |
C9H3ClF8O |
|---|---|
分子量 |
314.56 g/mol |
IUPAC 名称 |
2-chloro-1-(difluoromethoxy)-3,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H3ClF8O/c10-6-4(19-7(11)12)2-1-3(8(13,14)15)5(6)9(16,17)18/h1-2,7H |
InChI 键 |
XTGCAUOEOULSDV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(F)(F)F)Cl)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Alloc-2,9-diazaspiro[5.5]undecane](/img/structure/B14047870.png)
![8-Methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14047874.png)
